1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid
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Overview
Description
1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid is an organic compound with a complex aromatic structure. It is composed of two naphthalene rings, each substituted with a carbonyl and a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with carbonylating agents. One common method includes the use of carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions are optimized to achieve high yields and purity. For instance, the reaction of naphthalene with carbon tetrachloride and propan-1-ol in the presence of iron(III) acetylacetonate at 130°C for 6 hours results in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes. Alkylnaphthalenes are oxidized using various oxidants such as nitric acid, hydrogen peroxide, or sodium bromate . Additionally, carbonylation of halogen-substituted naphthalenes catalyzed by transition metal complexes (e.g., cobalt, rhodium, palladium) is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl groups.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under electrophilic conditions.
Major Products: The major products formed from these reactions include various naphthalene derivatives, such as naphthalene-1,5-dicarboxylic acid and naphthalene-2,6-dicarboxylic acid .
Scientific Research Applications
1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of dyes, photographic materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as electron-rich sites for electrophiles . Additionally, the carbonyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- Naphthalene-1-carboxylic acid
- Naphthalene-2-carboxylic acid
- 1-Naphthalenemethyl naphthalene-2-carboxylate
Comparison: 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid is unique due to the presence of both carbonyl and carboxylic acid groups on two separate naphthalene rings. This structural feature imparts distinct reactivity and properties compared to other naphthalene derivatives . For example, while naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid have single carboxylic acid groups, the dual substitution in this compound allows for more complex interactions and applications .
Properties
CAS No. |
7702-48-9 |
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Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(naphthalene-1-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H14O3/c23-21(18-11-5-8-14-6-1-3-9-16(14)18)20-17-10-4-2-7-15(17)12-13-19(20)22(24)25/h1-13H,(H,24,25) |
InChI Key |
RIWKMLGHFLUSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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